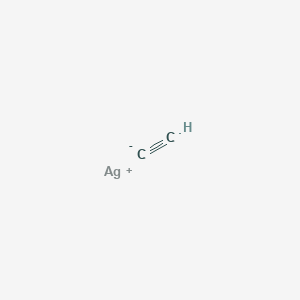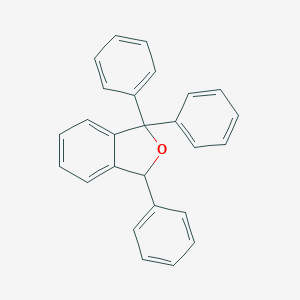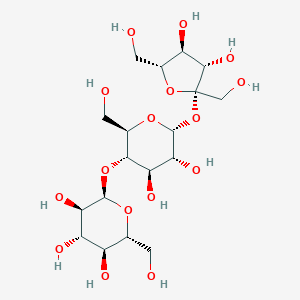
Pentafluorphenyltrifluoracetaat
Übersicht
Beschreibung
Pentafluorophenyl trifluoroacetate, also known as PFPTA, is a compound of pentafluorophenyl and trifluoroacetate and is used as a reagent in organic synthesis. It is an important intermediate in the synthesis of pharmaceuticals, agrichemicals, and other organic compounds. It is a colorless, volatile liquid with a boiling point of 101.8°C and a melting point of -46.3°C. PFPTA is also soluble in organic solvents and insoluble in water.
Wissenschaftliche Forschungsanwendungen
Veresterung von Farbstoffen
Pentafluorphenyltrifluoracetaat kann bei der Veresterung von 2′-Carboxyrhodamin-Farbstoff verwendet werden, um Pentafluorphenylester als einzelnes Isomer zu bilden . Dieser Prozess ist entscheidend im Bereich der Farbstoffchemie, wo die Bildung von Einzelisomerenverbindungen oft erforderlich ist.
Peptidartige Kupplung von N-substituierten Glycin-Oligomeren
Diese Verbindung wirkt als Acylierungsmittel und Kupplungsmittel für die peptidartige Kupplung von N-substituierten Glycin-Oligomeren . Dies ist besonders nützlich im Bereich der Biochemie, wo die Peptidkupplung ein übliches Verfahren ist.
Synthese von Pentafluorphenylthiophen-3-acetat (PFPTA)
This compound wird bei der Synthese von Pentafluorphenylthiophen-3-acetat (PFPTA) verwendet, indem es mit 3-Thiophenessigsäure umgesetzt wird . Diese Reaktion ist bedeutsam im Bereich der organischen Chemie.
Aktivierung von Carbonsäuren
This compound wird als Reagenz für die Aktivierung von Carbonsäuren als Pentafluorphenylester verwendet . Dies ist ein übliches Verfahren in der organischen Synthese.
Simultane Schutz- und Aktivierung von Amino(Thio)säuren
Diese Verbindung wird für die gleichzeitige Schutz (Trifluoracethyl) und Aktivierung (Pentafluorphenyl) von Amino(Thio)säuren verwendet . Dies ist besonders nützlich bei der Peptidsynthese.
Wirkmechanismus
Target of Action
Pentafluorophenyl trifluoroacetate primarily targets proteins in the cell membrane and in the cell itself . It interacts with amide groups on proteins in the cell membrane and carbonyl groups on proteins in the cell .
Mode of Action
The compound acts as an acylating agent and a coupling agent for the peptide-type coupling of N-substituted glycine oligomers . It is also used in the esterification of 2′-carboxyrhodamine dye to form pentafluorophenyl ester as a single isomer .
Biochemical Pathways
The compound’s interaction with proteins can lead to changes in the permeability of the cell membrane and alter the function of proteins in the cell
Pharmacokinetics
Its physical properties such as boiling point (122-123 °c) and density (163 g/mL at 25 °C) have been documented .
Result of Action
The compound’s action can lead to cell death . This is due to changes in the permeability of the cell membrane and alterations in the function of proteins within the cell .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Pentafluorophenyl trifluoroacetate. For instance, it is known that per- and polyfluoroalkyl substances (PFAS), which include Pentafluorophenyl trifluoroacetate, are highly stable and resistant to degradation, earning them the nickname "forever chemicals" . They can persist in the environment and potentially be taken up by biota .
Safety and Hazards
Pentafluorophenyl trifluoroacetate is classified as a flammable liquid and vapor. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Pentafluorophenyl trifluoroacetate has potential applications in the field of peptide synthesis . It can be used in the esterification of 2′-carboxyrhodamine dye to form pentafluorophenyl ester as a single isomer . It also acts as an acylating agent and a coupling agent for the peptide-type coupling of N-substituted glycine oligomers . In addition, it is used in the synthesis of pentafluorophenyl thiophene-3-acetate (PFPTA) by reacting with 3-thiopheneacetic acid . Future research could explore more applications of this compound in various fields.
Eigenschaften
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2,2,2-trifluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8F8O2/c9-1-2(10)4(12)6(5(13)3(1)11)18-7(17)8(14,15)16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQURUZYYSOUHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)OC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401978 | |
| Record name | Pentafluorophenyl trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14533-84-7 | |
| Record name | Pentafluorophenyl trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentafluorophenyl Trifluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Pentafluorophenyl trifluoroacetate useful in the context of lithium-metal batteries?
A1: Pentafluorophenyl trifluoroacetate (PFTF) functions as a multifunctional electrolyte additive in lithium-metal batteries (LMBs), particularly those utilizing high-energy-density Ni-rich cathode materials like LiNi0.8Co0.1Mn0.1O2 (NCM811) []. The high reactivity of these components with traditional carbonate-based electrolytes containing LiPF6 salt often leads to unstable cathode-electrolyte (CEI) and anode-electrolyte interfaces (SEI) and the generation of detrimental hydrofluoric acid (HF). PFTF tackles these issues by:
- HF Elimination: PFTF chemically reacts with HF, effectively scavenging it from the electrolyte and preventing its corrosive attack on battery components [].
- LiF-Rich Interface Formation: PFTF participates in electrochemical reactions that form robust, LiF-rich CEI/SEI films []. These films enhance Li-ion transport, promote uniform lithium deposition, and suppress dendrite growth, ultimately improving battery performance and safety.
Q2: Beyond battery applications, what other chemical reactions is Pentafluorophenyl trifluoroacetate known to participate in?
A2: Pentafluorophenyl trifluoroacetate is a highly reactive compound often employed in synthetic chemistry. One notable application is its use in preparing pentafluorophenyl esters of FMOC-protected amino acids [, ]. These activated esters are valuable building blocks in peptide synthesis.
Q3: Is there any structural information available about Pentafluorophenyl trifluoroacetate?
A3: Yes, studies have investigated the structure of Pentafluorophenyl trifluoroacetate using spectroscopic methods and computational calculations []. * Spectroscopy: Techniques like Infrared (IR) spectroscopy, UV-Vis spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy have been employed to characterize its structure [].* Computational Chemistry: Quantum-chemical calculations provide insights into its conformational preferences and help interpret experimental data []. These calculations suggest that Pentafluorophenyl trifluoroacetate predominantly exists in a syn conformation with respect to the C=O double bond and the opposite C-O single bond [].
Q4: Have there been studies on the stability of Pentafluorophenyl trifluoroacetate?
A4: While the provided articles don't delve into specific stability data for Pentafluorophenyl trifluoroacetate under various storage conditions, research on a related compound, phenyl trifluorothioacetate (CF3C(O)SC6H5), offers some insights. This compound was found to be stable under vacuum conditions, allowing for its isolation and characterization []. Additionally, the photochemical behavior of Pentafluorophenyl trifluoroacetate has been studied using matrix isolation techniques and IR spectroscopy []. Upon UV irradiation, it decomposes to form the ether C6F5OCF3 and carbon monoxide (CO) [].
Q5: Are there any known analytical techniques for characterizing or quantifying Pentafluorophenyl trifluoroacetate?
A5: The provided research highlights several analytical techniques used to characterize Pentafluorophenyl trifluoroacetate and related compounds:
- Infrared (IR) Spectroscopy: Provides information about the vibrational modes of molecules and is useful for identifying functional groups [].
- UV-Vis Spectroscopy: Measures the absorption and transmission of light in the ultraviolet-visible region, offering insights into electronic transitions within the molecule [].
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Explores the magnetic properties of atomic nuclei, providing detailed information about the structure and dynamics of molecules [].
- Mass Spectrometry: Measures the mass-to-charge ratio of ions, enabling the determination of molecular weight and fragmentation patterns [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![5-Hydroxy-2,8-dimethyl-6,7,8,9-tetrahydropyrano[3,2-h][1]benzoxepin-4-one](/img/structure/B89127.png)
